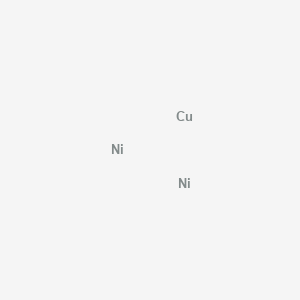
Copper--nickel (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-nickel (1/2) is an alloy composed primarily of copper and nickel, with the nickel content being half that of copper. This alloy is known for its excellent resistance to corrosion, particularly in marine environments, and its ability to withstand biofouling. The combination of copper and nickel results in a material that is both durable and versatile, making it suitable for a wide range of applications .
准备方法
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and additive manufacturing. The most common method involves melting the constituent metals together in a controlled environment to ensure uniform distribution of nickel within the copper matrix. The molten alloy is then cast into desired shapes and allowed to solidify .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced using large-scale melting furnaces. The process involves heating copper and nickel to their melting points, followed by mixing and homogenizing the molten metals. The alloy is then cast into ingots, which can be further processed into sheets, rods, or other forms through rolling, extrusion, or drawing .
化学反应分析
Types of Reactions: Copper-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the environmental conditions.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize when exposed to air or water, forming a protective oxide layer that enhances corrosion resistance. Common oxidizing agents include oxygen and water.
Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.
Substitution: Substitution reactions involve the replacement of one metal ion with another in the alloy matrix.
Major Products Formed: The primary products of these reactions include various oxides, such as copper oxide and nickel oxide, which contribute to the alloy’s corrosion resistance. Additionally, substitution reactions can result in the formation of new alloy compositions with altered properties .
科学研究应用
Copper-nickel alloys have a wide range of scientific research applications due to their unique properties:
作用机制
The mechanism by which copper-nickel alloys exert their effects is primarily related to their ability to form stable oxide layers that protect the underlying metal from further corrosion. The presence of nickel enhances the alloy’s resistance to oxidation and biofouling. Copper ions can disrupt microbial cell membranes, leading to their antimicrobial properties. Additionally, the alloy’s mechanical properties are influenced by the interaction between copper and nickel atoms within the crystal lattice .
相似化合物的比较
Copper-nickel alloys can be compared to other similar compounds, such as:
Brass (Copper-Zinc): Brass is another copper-based alloy, but it contains zinc instead of nickel. While brass is known for its machinability and acoustic properties, copper-nickel alloys offer superior corrosion resistance and strength.
Bronze (Copper-Tin): Bronze is an alloy of copper and tin, known
属性
CAS 编号 |
189183-85-5 |
|---|---|
分子式 |
CuNi2 |
分子量 |
180.93 g/mol |
IUPAC 名称 |
copper;nickel |
InChI |
InChI=1S/Cu.2Ni |
InChI 键 |
OPXJEFFTWKGCMW-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)
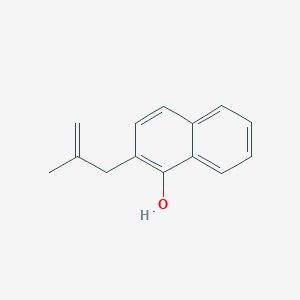
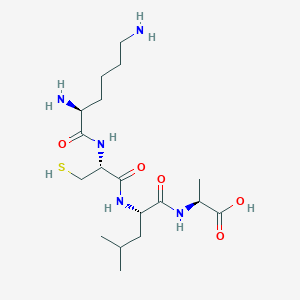
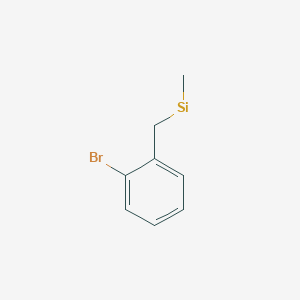
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
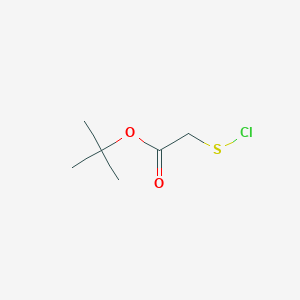
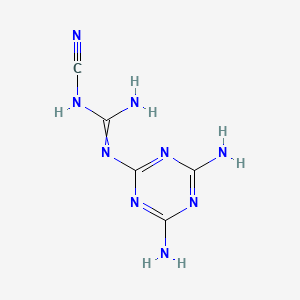

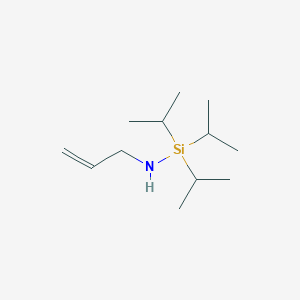

![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
